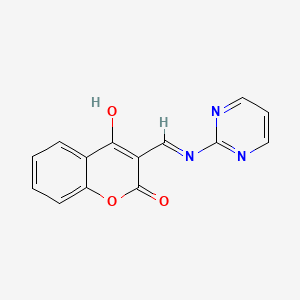
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione, also known as PAC-1, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis
- Researchers have synthesized derivatives like pyrimidine-phthalimide, which exhibit solid-state fluorescence and positive solvatochromism, making them potential candidates for pH-sensing applications (Yan et al., 2017).
Characterization and Antimicrobial Activity
- A study on the synthesis of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed their potential antimicrobial properties. These compounds were characterized using various spectroscopic techniques and demonstrated mild to very good antimicrobial results (Chioma et al., 2018).
Chemical Properties and Applications
- Research on methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate explored its use in synthesizing various heterocyclic systems like fused pyrimidinones, demonstrating the versatility of this compound in chemical synthesis (Toplak et al., 1999).
Photophysical Properties and Sensing Applications
- Investigations into phthalimide derivatives, including pyrimidine derivatives, have shown their potential in tyrosinase inhibition, which is significant for medicinal chemistry. These studies included crystal structure analysis and molecular docking studies (Then et al., 2018).
Other Scientific Applications
- Further research has been conducted on various pyrimidine-based compounds for different applications, including molecular switches, chemosensors, and synthesis of other complex molecules (Bhattacharyya et al., 2017).
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-12-9-4-1-2-5-11(9)20-13(19)10(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIKTVSIRYUOM-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)
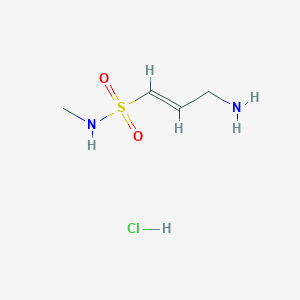
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate](/img/structure/B2839649.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2839651.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2839652.png)
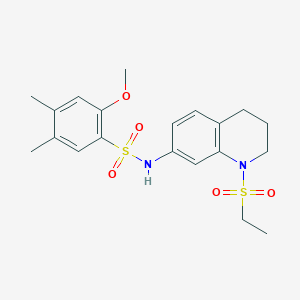

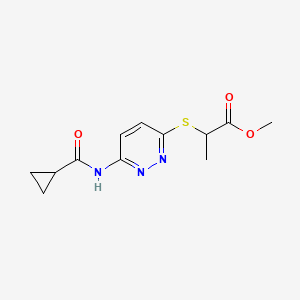
![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839661.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B2839663.png)
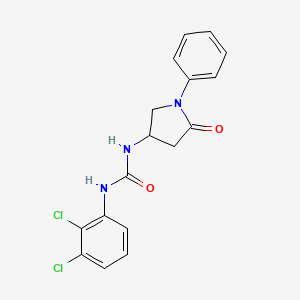
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B2839665.png)
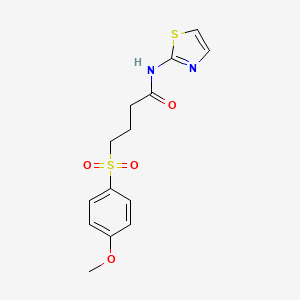
![4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839668.png)